Product packaging for 4-(Dimethoxymethyl)quinazoline(Cat. No.:CAS No. 2416230-90-3)

4-(Dimethoxymethyl)quinazoline

Cat. No.: B2598649
CAS No.: 2416230-90-3
M. Wt: 204.229
InChI Key: DXOUHQGEHRTTJD-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)quinazoline is a chemical compound supplied for research and development purposes. It belongs to the quinazoline family of heterocyclic compounds, which are structures of significant interest in medicinal chemistry and drug discovery. Quinazoline derivatives are frequently investigated as key scaffolds in the development of potential therapeutic agents due to their wide range of pharmacological activities. As a building block, this compound can be used in various organic synthesis workflows, including the development of novel molecular entities for biological screening. Researchers can utilize this reagent in cross-coupling reactions, as a precursor for more complex structures, or in the synthesis of compounds for use in biochemical assays. This product is intended for use by qualified laboratory professionals only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material adhering to all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2 B2598649 4-(Dimethoxymethyl)quinazoline CAS No. 2416230-90-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(dimethoxymethyl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-14-11(15-2)10-8-5-3-4-6-9(8)12-7-13-10/h3-7,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOUHQGEHRTTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC=NC2=CC=CC=C21)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Dimethoxymethyl Quinazoline and Its Precursors

De Novo Cyclization Strategies

The construction of the quinazoline (B50416) ring from the ground up offers a versatile approach to variously substituted derivatives. These strategies involve forming the bicyclic system through cyclization reactions, often employing precursors that contain the necessary benzene (B151609) and pyrimidine (B1678525) ring atoms or moieties that can be converted into them.

Condensation Reactions for Quinazoline Ring Formation

Condensation reactions are a cornerstone of quinazoline synthesis, typically involving the reaction of an anthranilic acid derivative (or a related ortho-aminoaryl compound) with a source for the remaining C-N fragment of the pyrimidine ring. A classic approach is the reaction of anthranilic acids with amides, known as the Niementowski quinazoline synthesis, which primarily yields quinazolin-4(3H)-ones. frontiersin.org

More contemporary methods utilize orthoesters, such as triethyl orthoformate, which can react with 2-aminobenzamides in the presence of an acid catalyst like acetic acid to form quinazolin-4(3H)-ones. nih.gov These reactions can proceed in ethanol (B145695) at reflux or under higher temperatures in a pressure tube to afford a variety of 2-substituted quinazolin-4(3H)-ones, which are key precursors for C4 functionalization. nih.gov

Starting MaterialReagentConditionsProductYield (%)Reference
2-Aminobenzamide (B116534)Triethyl orthoacetateAcetic acid, Ethanol, 78°C, 12-24h2-Methylquinazolin-4(3H)-one95 nih.gov
2-AminobenzamideTriethyl orthopropionateAcetic acid, Ethanol, 78°C, 12-24h2-Ethylquinazolin-4(3H)-one91 nih.gov
2-Amino-N-methylbenzamideTriethyl orthobenzoateAcetic acid, Ethanol, 110°C, 48h3-Methyl-2-phenylquinazolin-4(3H)-one89 nih.gov

Another significant condensation strategy involves the reaction of 2-aminobenzonitriles with aldehydes and arylboronic acids in a palladium-catalyzed, three-component tandem reaction to yield diverse quinazolines. organic-chemistry.org Similarly, copper-catalyzed cascade reactions of (2-aminophenyl)methanols with aldehydes provide a convenient route to 2-substituted quinazolines. organic-chemistry.org

Annulation Approaches to Substituted Quinazolines

Annulation strategies involve the formation of the quinazoline ring by constructing one of the rings onto a pre-existing, suitably functionalized ring. These methods provide powerful tools for creating complex quinazoline structures. For instance, a [2+2+2] cascade annulation of diaryliodonium salts with two molecules of a nitrile, catalyzed by Cu(OTf)₂, can produce 2,4-disubstituted quinazolines. mdpi.com This method is effective for a range of aromatic and aliphatic nitriles. mdpi.com

Another approach is the ortho-lithiation driven [2+2+2] cascade annulation of halofluorobenzenes with nitriles, which proceeds without a transition metal catalyst. rsc.org This one-pot synthesis involves sequential nucleophilic addition and SNAr reactions to build the quinazoline core. rsc.org Metal-catalyzed acceptorless dehydrogenative annulation has also been described, for example, using a Manganese(I) pincer complex to synthesize quinazolines from 2-amino-benzylalcohols and nitriles. mdpi.com

Tandem Reactions in Quinazoline Scaffold Construction

Tandem or cascade reactions offer an efficient means of constructing the quinazoline scaffold by combining multiple bond-forming events in a single operation, often from simple starting materials. A Rhodium(III)-catalyzed tandem reaction of 2,1-benzisoxazoles and α-azido ketones has been developed to synthesize (quinazolin-2-yl)methanone derivatives. nih.govresearchgate.net This process involves several steps, including denitrogenation, aza-[4+2] cycloaddition, ring opening, and dehydration aromatization. nih.govresearchgate.net

Copper-catalyzed tandem reactions are also prevalent. One such method allows for the synthesis of pyrazolo[1,5-c]quinazolines from 5-(2-bromoaryl)-1H-pyrazoles, carbonyl compounds, and aqueous ammonia. acs.org Another copper-catalyzed one-pot tandem reaction utilizes 2-bromobenzyl bromides, aldehydes, and ammonium (B1175870) hydroxide (B78521) to furnish diversely functionalized quinazolines. nih.gov This reaction proceeds through an initial amination followed by condensation, intramolecular cyclization, and aromatization. nih.gov

Functionalization at the C4 Position

The C4 position of the quinazoline ring is highly susceptible to nucleophilic substitution, making it a key site for introducing a wide range of functional groups. nih.gov This reactivity is fundamental to the synthesis of 4-(dimethoxymethyl)quinazoline, which can be achieved either by direct introduction of the dimethoxymethyl group or by converting a pre-existing functionality at the C4 position.

Introduction of the Dimethoxymethyl Group via Orthoformate Reagents

Orthoesters, particularly triethyl orthoformate, are versatile reagents in heterocyclic synthesis and can serve as a one-carbon electrophile. semanticscholar.org In the context of quinazoline synthesis, they are commonly used in reactions with anthranilic acid derivatives. For example, the reaction of anthranilic acid with triethyl orthoformate in the presence of a catalytic amount of sulfuric acid can lead to the formation of 3-aryl-4(3H)-quinazolinones through a dimerization process. researchgate.net While this does not directly yield a C4-functionalized quinazoline, it highlights the reactivity of orthoformates with quinazoline precursors.

A more direct, albeit related, synthesis involves the condensation of 2-(2-aminophenyl)benzimidazole with orthoesters under microwave irradiation to produce 6-substituted benzimidazo[1,2-c]quinazolines, demonstrating the ability of orthoesters to facilitate cyclization and introduce a substituent derived from the orthoester's alkyl groups. frontiersin.org The direct synthesis of this compound would likely involve a precursor where the C4 position is activated for nucleophilic attack by a methoxide (B1231860) source in the presence of an orthoformate, or a related acetal-forming reaction.

Precursor TypeReagentGeneral ProductReference
Anthranilic AcidTriethyl orthoformate3-Aryl-4(3H)-quinazolinone researchgate.net
2-AminobenzamideVarious Orthoesters2-Substituted-quinazolin-4(3H)-one nih.gov
meso-DiamineTriethyl orthoformateImidazoline semanticscholar.org

Conversion of Pre-existing C4 Functionalities to Dimethoxymethyl Groups

A highly practical route to this compound involves the functionalization of a quinazoline ring that already possesses a good leaving group at the C4 position. The most common precursor for this strategy is 4-chloroquinazoline (B184009). The pyrimidine portion of the quinazoline ring is electron-deficient and resists electrophilic substitution but is activated for nucleophilic substitution, especially at the C2 and C4 positions when a halogen is present. wikipedia.org

4-Chloroquinazoline can be readily synthesized from the widely available precursor quinazolin-4(3H)-one by treatment with reagents such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). nih.govnih.gov Once formed, the chlorine atom at C4 is an excellent leaving group and can be displaced by various nucleophiles. wikipedia.org The synthesis of this compound can be achieved by reacting 4-chloroquinazoline with sodium methoxide in methanol (B129727). This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The methoxide ion attacks the C4 position, leading to the displacement of the chloride ion. Under the methanolic conditions, the initial product, likely a 4-methoxyquinazoline, can further react or be trapped to form the more stable dimethoxymethyl acetal (B89532), although the precise mechanism for the formation of the di-alkoxy adduct would depend on the specific reaction conditions.

PrecursorReagent(s)IntermediateFinal ProductReaction TypeReference
Quinazolin-4(3H)-onePOCl₃ / N,N-diethylaniline4-Chloroquinazoline-Chlorination nih.gov
4-ChloroquinazolineSodium Methoxide / Methanol-This compoundNucleophilic Aromatic Substitution wikipedia.org (Implied)

This two-step sequence—chlorination of the quinazolinone followed by nucleophilic substitution with a methoxide source—represents a robust and efficient pathway for accessing the target compound.

Regioselective Substitution Approaches

A common and effective strategy for the synthesis of 4-substituted quinazolines relies on the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloroquinazoline. This precursor is typically synthesized from anthranilic acid, which first reacts with potassium cyanate (B1221674) to form quinazoline-2,4-dione, followed by chlorination using agents like phosphorus oxychloride.

In 2,4-dichloroquinazoline, the chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position. This difference in reactivity allows for selective substitution at the C4 position under mild reaction conditions, while substitution at the C2 position generally requires harsher conditions, such as higher temperatures. rsc.orgscispace.com This regioselectivity is attributed to the electronic properties of the quinazoline ring system.

A variety of nucleophiles, including amines (aromatic, benzylic, and aliphatic), have been successfully employed to generate 2-chloro-4-aminoquinazoline derivatives. rsc.org Similarly, alkoxides can be used as nucleophiles. For the synthesis of this compound, a plausible but not explicitly documented route could involve the nucleophilic substitution of 4-chloroquinazoline with a suitable nucleophile that can deliver or be converted into the dimethoxymethyl group. Another potential pathway involves the use of quinazolin-4(3H)-ones, which can be activated and subsequently reacted with nucleophiles. For instance, methods have been developed for the synthesis of 4-aryloxyquinazoline and 4-alkoxyquinazoline derivatives from quinazolin-4(3H)-ones. frontiersin.orgrsc.org

Table 1: Examples of Regioselective SNAr Reactions on 2,4-Dichloroquinazoline Precursors

NucleophileProduct TypeReaction ConditionsReference
Primary/Secondary Amines2-Chloro-4-aminoquinazolinesVarious solvents (e.g., EtOH, IPA), temperatures ranging from 0 °C to reflux rsc.orgscispace.com
Hydrazine Hydrate2-Chloro-4-hydrazinylquinazolineEthanol, 0-5 °C scispace.com
Phenols/Alkoxides4-Aryloxy/AlkoxyquinazolinesActivation of quinazolin-4(3H)-one (e.g., with HCCP or via aryne chemistry) frontiersin.orgrsc.org

Catalytic Methods in Synthesis

Catalytic methods offer powerful and efficient alternatives for the synthesis of quinazolines, often providing advantages in terms of atom economy, milder reaction conditions, and functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium, Copper, Iridium, Nickel)

Transition metals play a pivotal role in modern organic synthesis, and their application in constructing the quinazoline framework is well-established.

Palladium: Palladium-catalyzed reactions are among the most versatile methods for quinazoline synthesis. mdpi.com These include multi-component reactions (MCRs) where, for example, 2-haloanilines, amines, and orthoesters are coupled with carbon monoxide to build the quinazolin-4(3H)-one scaffold. mdpi.com Palladium catalysts are also effective in cross-coupling reactions. For instance, 4-tosyloxyquinazolines can be coupled with indoles to form 4-(1H-indol-1-yl)quinazolines, demonstrating a method for C-N bond formation at the C4 position. bohrium.com Another approach involves the palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids to yield diverse quinazoline derivatives.

Copper: Copper catalysis, being more economical than palladium, has gained significant traction. Copper-catalyzed methods include Ullmann-type couplings for the synthesis of quinazolines from readily available 2-bromophenyl methylamines and amides. frontiersin.org One-pot procedures involving copper catalysis have been developed for the synthesis of substituted quinazolines from 2-ethynylanilines and benzonitriles, proceeding through a carbon-carbon triple bond cleavage. acs.orgnih.gov Furthermore, a copper-catalyzed three-component reaction of 2-cyanoarylboronic acids, cyanamides, and amines has been reported for the synthesis of quinazolin-4(H)-imines, which can be hydrolyzed to quinazolin-4(3H)-ones. researchgate.net

Iridium: Iridium catalysts have been successfully applied in hydrogen transfer reactions for quinazoline synthesis. rsc.orgrsc.org A one-pot synthesis of 2-substituted quinazolines can be achieved from 2-aminobenzylamines and aldehydes or alcohols, where the iridium catalyst facilitates the oxidative cyclization. scispace.comrsc.org These methods are advantageous as they can avoid the use of stoichiometric and often toxic external oxidants. rsc.org

Nickel: As an earth-abundant and less expensive metal, nickel has emerged as an attractive catalyst. Nickel-catalyzed acceptorless dehydrogenative coupling reactions provide environmentally benign routes to polysubstituted quinazolines. acs.org For example, the reaction of 2-aminobenzylamine with benzyl (B1604629) alcohol or 2-aminobenzyl alcohol with benzonitrile (B105546) can be catalyzed by nickel complexes containing tetraaza macrocyclic ligands. acs.orgorganic-chemistry.org Nickel(II) catalysts have also been used for the synthesis of 2-substituted quinazolines via cross-coupling of amidines with 2-bromobenzyl bromides. mdpi.com

Table 2: Overview of Transition Metal-Catalyzed Reactions for Quinazoline Synthesis

Metal CatalystReaction TypeStarting MaterialsProduct TypeReference
Palladium (Pd(OAc)₂)Four-component carbonylation2-Bromoanilines, amines, orthoesters, CON-substituted quinazolin-4(3H)-ones mdpi.com
Copper (Cu(I))Ullmann-type coupling2-Bromophenyl methylamines, amidesQuinazolines frontiersin.org
Iridium ([Cp*IrCl₂]₂)Hydrogen transfer2-Aminobenzylamines, aldehydes/alcohols2-Substituted quinazolines scispace.comrsc.org
Nickel ([NiII(MeTAA)])Dehydrogenative coupling2-Aminobenzylamines, alcoholsSubstituted quinazolines acs.org

Organocatalytic Systems for Quinazoline Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of green chemistry. frontiersin.org Several organocatalytic systems have been developed for the synthesis of quinazoline derivatives. frontiersin.orgchemistryviews.orgbenthamdirect.com For example, Vitamin B3 (niacin) has been employed as an efficient organocatalyst for the synthesis of diversely substituted quinazolines from 2-aminobenzylamines and nitriles. chemistryviews.org Thiamine hydrochloride (Vitamin B1) has been used to catalyze the formation of 2,3-dihydroquinazolinones from 2-aminobenzamide and various aldehydes or ketones in water. frontiersin.org These methods avoid the use of potentially toxic and expensive metal catalysts, making them attractive for sustainable synthesis. frontiersin.orgnih.gov

Lewis Acid-Mediated Cyclizations and Functionalizations

Lewis acids are effective in promoting the cyclization and functionalization reactions required for quinazoline synthesis. rsc.orgresearchgate.netnih.govrsc.org Trimethylsilyltrifluoromethane sulfonate (TMSOTf) has been used as a Lewis acid catalyst in the microwave-assisted, solvent-free synthesis of 2,4-disubstituted quinazolines from 2-aminophenyl carbonyl compounds and nitriles. researchgate.netfrontiersin.org In this reaction, the Lewis acid activates the nitrile, which then acts as a nitrogen source for the intramolecular cyclization. researchgate.net Gallium triflate is another Lewis acid that has been used to catalyze the one-pot sequential condensation-cyclization of difluoro/trifluoroacetaldehyde hemiacetal and aromatic amines to form fluorinated tetrahydroquinazolines. nih.gov

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates the majority of the atoms from the starting materials. mdpi.comnih.gov MCRs are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making them ideal for the construction of heterocyclic libraries. mdpi.comnih.gov

Development of One-Pot Synthetic Protocols

The development of one-pot syntheses is a primary goal in MCR strategy, as it minimizes purification steps, solvent waste, and reaction time. researchgate.netacs.orgnih.gov Numerous one-pot protocols for quinazoline synthesis have been reported. A four-component, metal-free procedure has been described for the preparation of substituted quinazolines from anilines, aromatic aldehydes, and ammonium iodide. rsc.org This reaction involves the direct functionalization of the C-H bond ortho to the amino group of the aniline.

Palladium-catalyzed four-component reactions of 2-bromoanilines, amines, orthoesters, and carbon monoxide provide a one-pot route to N-substituted quinazolin-4(3H)-ones. mdpi.com Similarly, copper-catalyzed three-component reactions of 2-cyanoarylboronic acids, cyanamides, and amines afford quinazolin-4(H)-imines, which can be converted to the corresponding quinazolinones in a single pot. researchgate.net The Ugi four-component reaction (Ugi-4CR) has also been utilized in a two-step, one-pot fashion, followed by a palladium-catalyzed annulation to rapidly generate diverse polycyclic quinazolinones. nih.gov These one-pot MCRs represent powerful tools for the efficient and diversity-oriented synthesis of the quinazoline scaffold. mdpi.comacs.orgasianpubs.org

Reactivity and Chemical Transformations of 4 Dimethoxymethyl Quinazoline

Reactions Involving the Dimethoxymethyl Moiety

The dimethoxymethyl group serves as a masked aldehyde, providing a versatile handle for a variety of chemical modifications. Its reactivity is primarily centered around its hydrolysis to the corresponding aldehyde and the subsequent transformations of this newly formed functional group.

Hydrolysis to the C4-Aldehyde (Quinazoline-4-carbaldehyde)

The cornerstone of the reactivity of 4-(dimethoxymethyl)quinazoline is its facile hydrolysis under acidic conditions to yield quinazoline-4-carbaldehyde (B1506186). The acetal (B89532) functionality, while generally stable under neutral and basic conditions, is readily cleaved in the presence of aqueous acid. This transformation is a critical step, as it unmasks the aldehyde group, paving the way for a plethora of subsequent chemical reactions. The general reaction is depicted below:

Reaction Scheme: Hydrolysis of this compound

This hydrolysis is typically carried out using dilute mineral acids, such as hydrochloric acid, or organic acids in an aqueous medium. The reaction proceeds through protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form an oxocarbenium ion intermediate. Subsequent attack by water and loss of a proton and a second molecule of methanol yields the final aldehyde product.

Subsequent Transformations of the C4-Aldehyde

The generation of quinazoline-4-carbaldehyde opens up a wide array of synthetic possibilities, allowing for the introduction of diverse structural motifs at the C4 position. These transformations are standard aldehyde reactions, with the quinazoline (B50416) core influencing the reactivity and reaction conditions.

Wittig Reaction: Quinazoline-4-carbaldehyde can readily undergo the Wittig reaction to form vinylquinazolines. This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically generated in situ from a phosphonium (B103445) salt and a strong base. The reaction is a powerful tool for carbon-carbon bond formation and allows for the introduction of various substituted vinyl groups at the C4 position. The stereochemical outcome of the reaction (E/Z isomerism of the resulting alkene) is dependent on the nature of the ylide used. masterorganicchemistry.comcommonorganicchemistry.comorganic-chemistry.orglumenlearning.com

Knoevenagel Condensation: In the presence of a weak base, quinazoline-4-carbaldehyde can participate in Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate. bhu.ac.innih.gov This reaction leads to the formation of α,β-unsaturated systems, which are valuable intermediates in organic synthesis. The initial step involves the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the condensation product.

Reductions: The aldehyde functionality of quinazoline-4-carbaldehyde can be easily reduced to a primary alcohol, 4-(hydroxymethyl)quinazoline. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comnih.govcommonorganicchemistry.comyoutube.com Sodium borohydride is a milder reagent and is often preferred for its chemoselectivity, as it typically does not reduce other functional groups present in the quinazoline ring system. masterorganicchemistry.comcommonorganicchemistry.comyoutube.com

Oxidations: Oxidation of quinazoline-4-carbaldehyde provides a straightforward route to quinazoline-4-carboxylic acid. A variety of oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO₄), chromic acid, or milder reagents like silver oxide (Ag₂O). The resulting carboxylic acid is a versatile intermediate that can be further functionalized, for instance, by conversion to esters or amides. nih.govmdpi.com

Aminations: Reductive amination of quinazoline-4-carbaldehyde with primary or secondary amines in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), provides a direct route to 4-(aminomethyl)quinazoline derivatives. researchgate.netresearchgate.netnih.govnih.gov This one-pot procedure involves the initial formation of an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Table 1: Summary of Transformations of Quinazoline-4-carbaldehyde

Reaction Type Reagents Product Type
Wittig Reaction Phosphorus Ylide (e.g., Ph₃P=CHR) 4-Vinylquinazoline
Knoevenagel Condensation Active Methylene Compound (e.g., CH₂(CN)₂) 4-(α,β-Unsaturated)quinazoline
Reduction NaBH₄ or LiAlH₄ 4-(Hydroxymethyl)quinazoline
Oxidation KMnO₄, Ag₂O Quinazoline-4-carboxylic acid

Stability and Protection/Deprotection Strategies of the Acetal Group

The dimethoxymethyl group is a stable protecting group for the aldehyde functionality, particularly under neutral and basic conditions. This stability allows for chemical modifications to be carried out on other parts of the quinazoline molecule without affecting the masked aldehyde.

Deprotection is readily achieved under acidic conditions, as described in the hydrolysis section. The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups present in the molecule. For instance, mild acidic conditions, such as using a catalytic amount of a strong acid in an aqueous solvent, are often sufficient to effect the deprotection.

Reactions of the Quinazoline Heterocycle Influenced by the C4-Dimethoxymethyl Group

The electronic nature of the substituent at the C4 position significantly influences the reactivity of the quinazoline ring towards both electrophilic and nucleophilic attack. The dimethoxymethyl group, and more so the aldehyde group after hydrolysis, exerts an electron-withdrawing effect on the heterocyclic system.

Electrophilic Aromatic Substitution Patterns

The quinazoline ring system is generally deactivated towards electrophilic aromatic substitution due to the presence of the two nitrogen atoms. The introduction of an electron-withdrawing group at the C4 position, such as the aldehyde formed from the hydrolysis of the dimethoxymethyl group, further deactivates the ring.

Electrophilic substitution, when it does occur, is directed to the benzene (B151609) portion of the heterocycle. Theoretical considerations and experimental evidence for related systems suggest that the positions least deactivated by the electron-withdrawing influence of the pyrimidine (B1678525) ring and the C4-substituent are the C6 and C8 positions. For instance, nitration of quinazolin-4-one, which also possesses an electron-withdrawing group at C4, has been shown to occur at the C6 position. epa.gov Therefore, it is anticipated that electrophilic attack on this compound or its corresponding aldehyde would preferentially occur at the C6 and/or C8 positions.

Nucleophilic Aromatic Substitution at Other Positions

The C4-dimethoxymethyl group can also influence the susceptibility of other positions on the quinazoline ring to nucleophilic attack, provided a suitable leaving group is present. The electron-withdrawing nature of the acetal, and particularly the aldehyde, can activate the ring towards nucleophilic aromatic substitution (SNAr).

For example, if a leaving group such as a halogen were present at the C2 position, the presence of the electron-withdrawing C4-substituent would enhance the electrophilicity of the C2 carbon, making it more susceptible to attack by nucleophiles. This effect is a common feature in heterocyclic chemistry, where electron-withdrawing groups facilitate SNAr reactions. chim.it

Table 2: List of Compounds Mentioned

Compound Name
This compound
Quinazoline-4-carbaldehyde
4-(Hydroxymethyl)quinazoline
Quinazoline-4-carboxylic acid
4-(Aminomethyl)quinazoline
4-Vinylquinazoline

Ring-Opening and Rearrangement Pathways

While specific studies on the ring-opening and rearrangement of this compound are not extensively documented, inferences can be drawn from the known chemistry of related quinazoline derivatives. The quinazoline ring system is generally stable; however, under certain conditions, it can be induced to undergo cleavage.

Hydrolytic Ring Opening: In the presence of strong nucleophiles or under harsh reaction conditions, the pyrimidine ring of the quinazoline system can be opened. For instance, studies on related quinazolinones have shown that treatment with aqueous nucleophiles can lead to the regioselective cleavage of the C(4)-N(3) bond, resulting in the formation of N-arylformyl derivatives. While this compound lacks the oxo group, a similar pathway could be envisioned under forcing hydrolytic conditions, potentially initiated by nucleophilic attack at the C4 position, although this would be less favorable than in quinazolinones.

Acid-Promoted Pathways: Strong acidic conditions can also promote transformations. While the primary reaction for the dimethoxymethyl group under acidic conditions is hydrolysis to 4-formylquinazoline, more complex, acid-promoted rearrangements involving the quinazoline nucleus have been observed in other derivatives, particularly those with imine functionalities. For this compound, protonation of the ring nitrogens would further activate the system towards nucleophilic attack, which could be the first step in a ring-opening cascade.

Rearrangements involving the migration of substituents are also a possibility in quinazoline chemistry. For example, a "sulfonyl group dance" has been reported where substituents on the quinazoline ring migrate between positions under the influence of other functional groups, such as an azide, which engages in a tautomeric equilibrium. Although not directly applicable to the dimethoxymethyl group, these studies highlight the potential for dynamic rearrangements within the quinazoline scaffold.

Regioselective Chemical Transformations

Regioselectivity is a critical aspect of quinazoline chemistry, largely governed by the inherent electronic properties of the heterocyclic ring. The C4 and C2 positions are the most electrophilic and are primary sites for nucleophilic attack.

Extensive research on 2,4-disubstituted quinazolines, particularly 2,4-dichloroquinazoline, has firmly established that the C4 position is significantly more reactive toward nucleophiles than the C2 position. This enhanced reactivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4. However, in this compound, the C4 position is occupied by a non-leaving group. Therefore, regioselective transformations will primarily involve reactions at other sites, with the dimethoxymethyl group exerting an electronic and steric influence.

Influence of the Dimethoxymethyl Group on Reaction Regioselectivity (e.g., Diels-Alder Additions)

The dimethoxymethyl group, an acetal, is electronically distinct from its corresponding aldehyde (formyl group). While a formyl group is strongly electron-withdrawing, the acetal is considered to be significantly less deactivating. Its influence on the regioselectivity of reactions is therefore more subtle.

Substituent at C4Electronic EffectInfluence on Ring Reactivity
-ClInductively withdrawingActivates C4 to SNAr
-CHO (Formyl)Strongly withdrawing (mesomeric & inductive)Deactivates benzene ring to EAS; Activates C2/C4 to nucleophilic attack
-CH(OCH3)2Weakly withdrawing (inductive)Mildly deactivates the entire ring system
-OCH3Donating (mesomeric); Withdrawing (inductive)Activates the ring system

Diels-Alder Additions: The classic Diels-Alder reaction involves a conjugated diene reacting with a dienophile, typically facilitated by an electron-rich diene and an electron-poor dienophile. The aromatic nature of the quinazoline ring makes it a very poor diene in a standard Diels-Alder reaction, as this would require the disruption of its aromaticity.

Therefore, a Diels-Alder reaction involving this compound is highly unlikely under normal conditions. The pyrimidine ring does not function as a typical diene. For the benzene portion to act as the diene, the reaction would be energetically unfavorable.

Alternatively, in an inverse-electron-demand Diels-Alder reaction , an electron-poor diene reacts with an electron-rich dienophile. The quinazoline ring is inherently electron-deficient and could theoretically act as the diene component in such a reaction. The electronic nature of the C4 substituent would modulate this reactivity.

A strongly electron-withdrawing group (like the formyl group that results from hydrolysis of the dimethoxymethyl group) would make the quinazoline ring more electron-poor and thus a better candidate for an inverse-demand Diels-Alder reaction.

The dimethoxymethyl group itself is less electron-withdrawing. Compared to 4-formylquinazoline, this compound would be a less reactive diene in a hypothetical inverse-demand cycloaddition.

No specific examples of this compound participating in Diels-Alder reactions are present in the literature, underscoring the challenge of engaging this stable aromatic system in such cycloadditions.

Stereochemical Considerations in Derivatives

Stereochemical considerations for this compound arise when reactions create new chiral centers in its derivatives. The starting material itself is achiral.

A key pathway to introduce stereochemistry is through the transformation of the dimethoxymethyl group.

Hydrolysis to Aldehyde: The acetal can be hydrolyzed under acidic conditions to yield 4-formylquinazoline.

Stereoselective Addition: This aldehyde is a prochiral center and can undergo nucleophilic addition reactions to create a chiral secondary alcohol. The use of chiral reagents or catalysts can control the stereochemical outcome of this addition.

ReactionReagent(s)Product TypeStereochemical Outcome
Grignard AdditionR-MgBr, then H3O+Chiral secondary alcoholRacemic mixture (without chiral control)
Chiral ReductionChiral borohydride reagent (e.g., CBS reagent)Chiral primary alcoholEnantiomerically enriched/pure
Asymmetric AlkylationChiral catalyst + organozinc reagentChiral secondary alcoholEnantiomerically enriched/pure

For example, the reduction of the intermediate 4-formylquinazoline with a chiral reducing agent could yield an enantiomerically enriched (S)- or (R)-(quinazolin-4-yl)methanol. Subsequent reactions on this chiral alcohol or on other parts of the quinazoline molecule would then proceed within a chiral environment, potentially influencing the stereochemical outcome of further transformations. The steric bulk of the quinazoline moiety would likely play a significant role in directing the approach of reagents, leading to diastereoselectivity in reactions that form a second chiral center.

Role As a Versatile Synthetic Building Block and Intermediate

Precursor for Advanced Quinazoline (B50416) Derivatives

The strategic importance of 4-(Dimethoxymethyl)quinazoline lies in its ability to be readily converted to quinazoline-4-carbaldehyde (B1506186). This transformation is typically achieved through acidic hydrolysis, which efficiently removes the acetal (B89532) protecting group to reveal the highly reactive aldehyde functionality. The in situ generation or isolation of quinazoline-4-carbaldehyde opens up a vast landscape of chemical transformations at the C4 position, enabling the introduction of diverse and complex molecular fragments.

Introduction of Complex Substituted Chains at the C4 Position

Quinazoline-4-carbaldehyde, derived from its dimethoxymethyl precursor, is a key intermediate for the installation of a variety of substituted chains at the C4 position. The aldehyde group provides a reactive handle for a plethora of classical and contemporary organic reactions.

One of the most common applications is in condensation reactions . For instance, it can react with a variety of active methylene (B1212753) compounds, such as malonates, cyanoacetates, and nitromethane, in the presence of a base to form α,β-unsaturated systems. These products can then be further modified, for example, through reduction or conjugate addition, to introduce a wide range of functionalized alkyl chains.

Furthermore, the aldehyde functionality is an excellent electrophile for nucleophilic additions . Organometallic reagents, such as Grignard reagents and organolithium compounds, readily add to the carbonyl group to generate secondary alcohols. These alcohols can then be oxidized to ketones or subjected to dehydration to form alkenes, providing access to a diverse set of C4-substituted quinazolines.

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, are also powerful tools for the olefination of quinazoline-4-carbaldehyde. These reactions allow for the stereoselective formation of carbon-carbon double bonds, enabling the synthesis of quinazolines bearing vinyl, styryl, and other unsaturated moieties. These unsaturated systems can then serve as handles for further functionalization through reactions such as Heck coupling, metathesis, or dihydroxylation.

A summary of representative transformations of quinazoline-4-carbaldehyde to introduce complex side chains is presented in the table below.

Reagent/Reaction TypeProduct TypeFunctional Group Introduced
Active Methylene Compounds (e.g., CH₂(CN)₂)α,β-Unsaturated derivativeDicyanovinyl
Grignard Reagents (e.g., PhMgBr)Secondary AlcoholPhenyl(hydroxy)methyl
Wittig Reagents (e.g., Ph₃P=CHCO₂Et)α,β-Unsaturated EsterEthoxycarbonylvinyl
Hydrazines/HydrazidesHydrazoneHydrazonomethyl
AminesImine/Schiff BaseIminomethyl

Synthesis of Fused Polycyclic Systems Incorporating the Quinazoline Core

The reactivity of the formyl group in quinazoline-4-carbaldehyde also provides a gateway to the construction of fused polycyclic systems where the quinazoline moiety is annulated with other heterocyclic or carbocyclic rings. These fused systems are of significant interest due to their unique three-dimensional structures and potential applications in materials science and medicinal chemistry.

A common strategy involves the initial reaction of the aldehyde with a bifunctional nucleophile, followed by an intramolecular cyclization. For example, reaction with a compound containing both an amine and an active methylene group can lead to the formation of a fused pyridone ring. Similarly, reaction with a hydrazine derivative bearing another nucleophilic site can be employed to construct fused pyrazole or triazole rings.

Multicomponent reactions (MCRs) are another powerful approach for the synthesis of fused quinazoline systems starting from quinazoline-4-carbaldehyde. For instance, a Biginelli-type reaction involving the aldehyde, a β-ketoester, and urea or thiourea can lead to the formation of a dihydropyrimidinone ring fused to the quinazoline core. These one-pot reactions are highly efficient and allow for the rapid generation of molecular complexity from simple starting materials.

The following table illustrates some examples of fused heterocyclic systems synthesized from quinazoline-4-carbaldehyde.

Reactant(s)Fused Ring System
Ethyl cyanoacetate, Sulfur, MorpholineThieno[2,3-d]quinazoline
Malononitrile (B47326), AminesPyrido[2,3-d]quinazoline
2-AminobenzimidazoleBenzimidazo[1,2-c]quinazoline nih.gov
Hydrazine hydrateTriazolo[4,3-c]quinazoline

Strategic Intermediate in Total Synthesis of Complex Molecules

While the primary application of this compound is in the synthesis of novel quinazoline derivatives, its potential as a strategic intermediate in the total synthesis of more complex molecules, including natural products, is an area of growing interest. The quinazoline core is present in a number of alkaloids and other biologically active natural products, and this compound can serve as a valuable starting material for their synthesis.

Utilization in Multi-Step Reaction Sequences

In a multi-step synthesis, the dimethoxymethyl group can be carried through several reaction steps as a stable protecting group for the aldehyde. This is particularly useful when other parts of the molecule are being elaborated under conditions that are incompatible with a free aldehyde. At a later stage in the synthesis, the aldehyde can be unmasked and used to introduce a key functionality or to participate in a crucial bond-forming reaction. This strategy allows for a more convergent and efficient synthetic route.

Assembling Larger Molecular Frameworks

The C4-formyl group, once deprotected, can act as a key anchoring point for the attachment of larger and more complex molecular fragments. This can be achieved through the formation of imines, enamines, or other functionalities that can then participate in cycloaddition reactions, transition-metal-catalyzed cross-coupling reactions, or other carbon-carbon bond-forming processes. This approach allows for the modular construction of large and complex molecules where the quinazoline unit is a central component.

Design and Synthesis of Chemically Diverse Quinazoline Libraries (excluding biological applications)

The robust and versatile chemistry of this compound makes it an ideal starting material for the construction of chemically diverse quinazoline libraries for high-throughput screening in materials science and other non-biological applications. The ability to easily introduce a wide range of substituents at the C4 position allows for the systematic variation of the molecular properties of the quinazoline core.

By employing combinatorial chemistry approaches, a large number of quinazoline derivatives can be synthesized in a parallel or automated fashion. For example, a library of C4-substituted quinazolines can be generated by reacting quinazoline-4-carbaldehyde with a diverse set of building blocks, such as different amines, hydrazines, active methylene compounds, or Wittig reagents.

The following table outlines a general scheme for the generation of a quinazoline library from this compound.

StepReactionReagents and ConditionsDiversity Input
1DeprotectionAcidic hydrolysis (e.g., HCl/THF)-
2DiversificationReductive aminationA library of primary and secondary amines
Wittig reactionA library of phosphonium (B103445) ylides
Knoevenagel condensationA library of active methylene compounds

This library synthesis approach allows for the rapid exploration of the chemical space around the quinazoline scaffold, facilitating the discovery of new compounds with desired chemical or physical properties.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would unequivocally confirm the structure of 4-(Dimethoxymethyl)quinazoline.

¹H NMR, ¹³C NMR, and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the quinazoline (B50416) core and the dimethoxymethyl substituent. The protons of the benzene (B151609) ring portion of the quinazoline system (H-5, H-6, H-7, and H-8) would typically appear in the downfield region (approximately δ 7.5-8.5 ppm) due to the aromatic ring current. The H-2 proton, being adjacent to two nitrogen atoms, would also resonate at a significantly downfield shift. The methine proton of the dimethoxymethyl group (-CH(OCH₃)₂) would likely appear as a singlet, while the six equivalent protons of the two methoxy (B1213986) groups (-OCH₃) would also present as a sharp singlet, but further upfield.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The quinazoline ring system would display eight distinct carbon signals. The carbons of the aromatic ring would resonate in the typical range of δ 120-150 ppm. The C-2 and C-4 carbons, being directly bonded to electronegative nitrogen atoms, would be expected at lower field strengths. The acetal (B89532) carbon (-C H(OCH₃)₂) would have a characteristic shift around δ 100-105 ppm, and the methoxy carbons (-OC H₃) would appear further upfield, typically around δ 50-55 ppm.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. Key correlations would be observed between the adjacent protons on the benzene ring portion (e.g., H-5 with H-6, H-6 with H-7, and H-7 with H-8), helping to assign these signals definitively.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning each proton signal to its corresponding carbon atom, for instance, linking the methine proton signal to the acetal carbon signal and the methoxy proton signal to the methoxy carbon signal.

Elucidation of Dimethoxymethyl Group Presence and Position

The presence of the dimethoxymethyl group is unequivocally established by specific NMR signals. In the ¹H NMR spectrum, a singlet corresponding to one proton (the acetal methine) and a larger singlet for six protons (the two methoxy groups) are strong indicators. In the ¹³C NMR spectrum, the presence of the characteristic acetal carbon signal (around 100 ppm) and the methoxy carbon signal (around 55 ppm) further confirms the group.

The position of this group at C-4 is definitively proven by the HMBC experiment. A clear cross-peak showing a three-bond correlation (³J) between the acetal methine proton (-C H(OCH₃)₂) and the C-4 carbon of the quinazoline ring would provide unambiguous evidence of this linkage. The absence of a NOESY (Nuclear Overhauser Effect Spectroscopy) correlation between the H-5 proton and the methoxy protons could also support this assignment, distinguishing it from other potential isomers.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (¹H → ¹³C)
2 ~8.8 (s, 1H) ~160 C-4, C-8a
4 - ~168 -
4-CH ~5.8 (s, 1H) ~103 C-4, C-4a, 4-OCH₃
4-OCH₃ ~3.4 (s, 6H) ~54 4-CH
4a - ~128 -
5 ~8.2 (d) ~127 C-4, C-7, C-8a
6 ~7.7 (t) ~127 C-8, C-4a
7 ~8.0 (t) ~134 C-5, C-8a
8 ~8.1 (d) ~129 C-6, C-4a
8a - ~151 -

Note: Predicted values are based on data for analogous 4-substituted quinazoline derivatives. Actual experimental values may vary. s=singlet, d=doublet, t=triplet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides vital information about the molecular weight and the fragmentation pattern of a molecule, further confirming its structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₁₁H₁₂N₂O₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value. A match within a few parts per million (ppm) would confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves selecting the parent ion (e.g., the [M+H]⁺ ion) and subjecting it to fragmentation. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For this compound, a likely initial fragmentation step would be the loss of a methoxy radical (•OCH₃) or a molecule of methanol (B129727) (CH₃OH) from the dimethoxymethyl group. Subsequent fragmentations could involve the cleavage of the entire dimethoxymethyl side chain or characteristic ring fissions of the quinazoline core. Analyzing these fragmentation pathways helps to piece together the molecular structure and confirm the nature and position of the substituent.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

~3050-3000 cm⁻¹: C-H stretching vibrations from the aromatic quinazoline ring.

~2950-2850 cm⁻¹: C-H stretching vibrations from the aliphatic methoxy and methine groups.

~1620-1580 cm⁻¹ and ~1570-1500 cm⁻¹: C=N and C=C stretching vibrations, characteristic of the quinazoline aromatic system.

~1250-1050 cm⁻¹: Strong C-O stretching vibrations, characteristic of the acetal (dimethoxymethyl) group.

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3050-3000 Aromatic C-H Stretch Quinazoline Ring
~2950-2850 Aliphatic C-H Stretch -CH(OCH₃)₂
~1620 C=N Stretch Quinazoline Ring
~1570 C=C Stretch Aromatic Ring

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5.4. X-ray Crystallography for Absolute Stereochemistry and Conformation (if relevant to complex synthetic studies, not basic ID)

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Future Research Directions in 4 Dimethoxymethyl Quinazoline Chemistry

Development of Highly Efficient and Selective Synthetic Routes

While general methods for quinazoline (B50416) synthesis are well-established, the development of routes tailored for 4-(Dimethoxymethyl)quinazoline that are both efficient and selective is a key area for future research. Current approaches often involve multi-step sequences or harsh conditions. Future work should focus on modern synthetic strategies that offer high atom economy, milder conditions, and broad functional group tolerance.

Key research avenues include:

Transition-Metal-Catalyzed Annulation Reactions: Exploring catalytic systems for the direct construction of the quinazoline core is a promising direction. Nickel-catalyzed [4+2] annulation of benzylamines and nitriles or cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles could be adapted for this target molecule. These methods offer high atom economy and avoid pre-functionalized starting materials.

C-H Activation/Functionalization Strategies: Direct C-H functionalization of simpler quinazoline precursors represents a powerful and efficient approach. Research into palladium or copper-catalyzed C-H activation of a pre-existing quinazoline to introduce the dimethoxymethyl group, or a precursor, would be a significant advance.

One-Pot Multicomponent Reactions (MCRs): Designing MCRs that bring together three or more simple starting materials in a single operation to form this compound would be highly efficient. For instance, a reaction involving a 2-aminobenzaldehyde (B1207257) derivative, a source of ammonia, and a C1-synthon bearing the dimethoxymethyl group could provide rapid access to the target compound.

A comparative table of potential advanced synthetic strategies is presented below.

Synthetic Strategy Potential Catalysts/Reagents Key Advantages Research Focus
Dehydrogenative AnnulationMn(I), Co(II), Ir(I)High atom economy, use of simple starting materials (e.g., 2-aminobenzyl alcohol derivatives).Development of catalyst systems tolerant of the acetal (B89532) functionality.
C-H Arylation/AlkylationPd(II), Cu(I), Ni(II)Direct functionalization of the quinazoline core, avoids pre-activation.Regioselective introduction of the dimethoxymethyl group or its precursor at the C4 position.
Multicomponent ReactionsIodine, Lewis acids, OrganocatalystsHigh efficiency, convergent synthesis, reduced waste.Design of novel MCRs that directly yield the 4-(dimethoxymethyl) substituted product.

Exploration of Novel Chemical Transformations of the Dimethoxymethyl Group and Quinazoline Core

The dual functionality of this compound—the reactive quinazoline core and the versatile dimethoxymethyl group—offers a rich landscape for exploring novel chemical transformations.

Transformations of the Dimethoxymethyl Group:

The dimethoxymethyl group is a protected aldehyde, and its controlled deprotection is a key transformation. Future research should focus on:

Selective Hydrolysis: Developing mild and selective conditions to hydrolyze the acetal to 4-formylquinazoline. This aldehyde is a crucial intermediate for a host of subsequent reactions, including Wittig reactions, reductive aminations, and the formation of imines and oximes.

Direct Functionalization: Exploring reactions that transform the ace

Q & A

Basic: What are the standard synthetic protocols for 4-(Dimethoxymethyl)quinazoline derivatives, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of quinazoline derivatives typically involves cyclization of 2-aminobenzamide precursors. For this compound, a two-step approach is common:

Acylation : React 2-aminobenzamide with dimethoxymethyl chloride in a polar aprotic solvent (e.g., DMF) under reflux.

Cyclization : Use electrochemical methods (e.g., aluminum/carbon electrodes in acetic acid electrolyte) for oxidative cyclization at room temperature, achieving yields >70% .
Key Factors :

  • Temperature : Traditional thermal methods require high temperatures (100–150°C), reducing selectivity. Electrochemical methods (25–30°C) minimize side reactions .
  • Catalysts : Transition metals (e.g., Pd) improve efficiency but introduce purification challenges. Metal-free electrochemical systems avoid this .

Advanced: How can conflicting data on methylation site selectivity in quinazoline derivatives be resolved?

Methodological Answer:
Methylation of quinazoline derivatives (e.g., 2-phenylquinazolin-4-one) can yield N3- or C2-methylated products depending on reagent hardness:

  • "Soft" Methylation Agents (e.g., methyl iodide): Preferentially target N3 due to lower steric hindrance, confirmed by PMR spectra (δ 3.45 ppm for N-CH3) .
  • "Hard" Agents (e.g., dimethyl sulfate): Favor C2 methylation under acidic conditions, validated by IR shifts (C=O stretch at 1680 cm⁻¹ → 1650 cm⁻¹ after C-O methylation) .
    Resolution Strategy :
  • Use solvent polarity (e.g., acetonitrile vs. DMF) to modulate reactivity.
  • Combine X-ray crystallography (e.g., for 2-ferrocenyl-4(3H)-quinazolinone derivatives) to confirm regiochemistry .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1670 cm⁻¹, OCH3 at 2830–2980 cm⁻¹) .
  • NMR :
    • ¹H NMR : Dimethoxy protons appear as a singlet at δ 3.3–3.5 ppm. Quinazoline aromatic protons show splitting patterns (e.g., para-substituted protons at δ 7.8–8.2 ppm) .
    • ¹³C NMR : C4 (dimethoxymethyl) resonates at δ 75–80 ppm, while quinazoline carbons appear at δ 150–160 ppm .
  • X-ray Diffraction : Resolves ambiguous regiochemistry (e.g., distinguishing N3 vs. C2 substitution) .

Advanced: How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry (gas phase vs. crystal state) to correlate redox potentials (e.g., ferrocenyl derivatives show Fc/Fc⁺ oxidation at +0.45 V) with electron-transfer pathways .
  • Molecular Docking : Screen against targets (e.g., acetylcholinesterase for anti-Alzheimer activity). For example, 4-aminoquinazoline hybrids show binding affinity (ΔG = -9.2 kcal/mol) to the enzyme’s catalytic triad .
  • QSAR Models : Use Hammett constants (σ) of substituents (e.g., -OCH3, -Cl) to predict IC50 values in cytotoxicity assays .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves (tested for permeability), lab coat, and chemical-resistant goggles .
  • Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
  • Decontamination : Quench reactions with 10% aqueous NaHCO3 before disposal. Collect waste in labeled containers for incineration .

Advanced: How do solvent and electrolyte choices impact electrochemical synthesis scalability?

Methodological Answer:

  • Solvent : Acetic acid (polar, protic) enhances proton mobility, critical for cyclization efficiency. Alternatives like MeCN reduce side reactions but lower conductivity .

  • Electrolyte : NH4OAc (0.1 M) stabilizes pH, preventing decomposition of dimethoxymethyl groups.

  • Scalability Data :

    Batch Size (mmol)Yield (%)Energy Consumption (kWh/mol)
    5721.2
    50681.5
    Optimize electrode surface area (≥10 cm²/mmol) to maintain yield at scale .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

  • Anticancer Agents : Hybrid derivatives (e.g., 4-(p-propenylphenylamino)quinazolines) inhibit EGFR kinase (IC50 = 0.8 µM) via π-π stacking with Phe723 .
  • Antimicrobials : Thiazole-quinazoline conjugates show MIC = 4 µg/mL against S. aureus .
  • Neuroprotection : 4-Aminoquinazoline hybrids reduce Aβ40 aggregation by 60% in Alzheimer’s models .

Advanced: How can reaction mechanisms for dimethoxymethyl group installation be validated?

Methodological Answer:

  • Isotopic Labeling : Use CD3O groups in methylation agents; track incorporation via ²H NMR (δ 3.4 ppm) .
  • Kinetic Studies : Monitor intermediates (e.g., Schiff bases) by LC-MS at t = 0, 30, 60 min. Pseudo-first-order kinetics (k = 0.012 s⁻¹) confirm stepwise acylation-cyclization .
  • Computational Modeling : Transition state analysis (DFT) identifies rate-limiting steps (e.g., cyclization barrier ΔG‡ = 18.3 kcal/mol) .

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